molecular formula C11H10F4O2 B13979551 Ethyl 2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate

Ethyl 2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate

Cat. No.: B13979551
M. Wt: 250.19 g/mol
InChI Key: UHGFMXUDKSPQOO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate typically involves the esterification of 2-(3-fluoro-4-(trifluoromethyl)phenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate and its derivatives involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and stability. This can lead to improved pharmacokinetic properties and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C11H10F4O2

Molecular Weight

250.19 g/mol

IUPAC Name

ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C11H10F4O2/c1-2-17-10(16)6-7-3-4-8(9(12)5-7)11(13,14)15/h3-5H,2,6H2,1H3

InChI Key

UHGFMXUDKSPQOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)C(F)(F)F)F

Origin of Product

United States

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